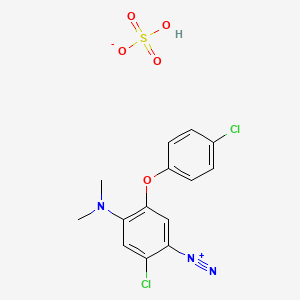

2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 283-007-3, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:

- Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide.

- The reaction mixture is then heated to promote the formation of the desired product.

- The resulting product is purified through recrystallization to obtain pure 2,2’-Azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.

- Adding a base to the mixture to facilitate the reaction.

- Heating the mixture to the required temperature.

- Purifying the product through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various polymerization reactions.

Common Reagents and Conditions

Decomposition: The compound decomposes upon heating, typically at temperatures around 60-80°C, to produce nitrogen gas and free radicals.

Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Major Products Formed

The major products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate the polymerization of various monomers to form polymers.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers with specific properties.

Biology: The compound is used in the study of radical-induced biological processes and the effects of free radicals on biological systems.

Medicine: Research involving 2,2’-Azobis(2-methylpropionitrile) includes the development of drug delivery systems and the study of radical-induced damage in biological tissues.

Industry: It is used in the production of plastics, resins, and synthetic fibers, where controlled polymerization is essential.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved include:

Decomposition: The compound decomposes to form nitrogen gas and free radicals.

Radical Initiation: The free radicals generated initiate the polymerization of monomers by breaking the double bonds and forming new covalent bonds.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate free radicals at relatively low temperatures, making it a preferred choice for many polymerization reactions. Similar compounds include:

Benzoyl Peroxide: Another radical initiator used in polymerization, but it decomposes at higher temperatures compared to 2,2’-Azobis(2-methylpropionitrile).

Potassium Persulfate: A radical initiator that requires the presence of a reducing agent to generate free radicals.

Azobisisobutyronitrile (AIBN): A compound similar to 2,2’-Azobis(2-methylpropionitrile) but with different decomposition temperatures and radical generation rates.

Biological Activity

2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate (CAS #84522-12-3) is a diazonium compound with potential applications in various fields, including organic synthesis and dye production. This article focuses on its biological activity, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₃Cl₂N₃O₅S

- Molecular Weight : 406.24 g/mol

- CAS Registry Number : 84522-12-3

- Chemical Structure : Chemical Structure

Antimicrobial Properties

Research has shown that diazonium compounds, including this compound, exhibit significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action is primarily attributed to the generation of reactive nitrogen species (RNS) upon reduction, which can damage microbial cell membranes and DNA.

- Bacterial Activity :

- Fungal Activity :

The antimicrobial activity is believed to involve the following mechanisms:

- Membrane Disruption : The reactive intermediates generated can disrupt the integrity of microbial cell membranes.

- DNA Damage : RNS can interact with nucleic acids, leading to mutations or cell death.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, the efficacy of this compound was evaluated against various pathogens. The results indicated that the compound was particularly effective in low concentrations, making it a potential candidate for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

| Candida albicans | 64 |

Study 2: Synthesis and Application in Dyeing

Another study explored the synthesis of this compound for use in dyeing processes. The findings suggested that it could be utilized as a dye precursor due to its stability and color properties when applied to various fabrics. This application not only highlights its utility in industrial processes but also raises questions about its environmental impact and safety during use.

Safety and Toxicity

While the biological activity is promising, safety data indicate potential hazards associated with handling this compound. It is classified under several hazard categories, including reproductive toxicity and potential carcinogenicity . Proper safety measures should be implemented when working with this chemical.

Properties

CAS No. |

84522-12-3 |

|---|---|

Molecular Formula |

C14H13Cl2N3O5S |

Molecular Weight |

406.2 g/mol |

IUPAC Name |

2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;hydrogen sulfate |

InChI |

InChI=1S/C14H12Cl2N3O.H2O4S/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI Key |

GWGNUZPWCSZTGR-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.